N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide
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Overview
Description
N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene ring, a cyano group, and a hexafluoropropyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide involves multiple steps, starting with the preparation of the benzothiophene ring. The synthetic route typically includes the following steps:
Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Attachment of the Hexafluoropropyl Group: This step involves the reaction of the intermediate with a hexafluoropropylating agent under controlled conditions.
Formation of the Furan-2-carboxamide: The final step involves the coupling of the intermediate with furan-2-carboxylic acid to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA helicases and nucleases, which are essential for DNA replication and repair. This inhibition leads to the disruption of bacterial DNA processes, making it a potential antibacterial agent .
Comparison with Similar Compounds
N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide can be compared with other similar compounds, such as:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide: This compound also exhibits antibacterial activity by inhibiting bacterial DNA helicases.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides: These compounds are potent inhibitors of JNK2 and JNK3 kinases, showing potential therapeutic applications.
2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7,7-dimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: This compound has a similar benzothiophene structure and is studied for its biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13F6N3O2S |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13F6N3O2S/c18-16(19,20)15(17(21,22)23,25-13(27)11-5-3-7-28-11)26-14-10(8-24)9-4-1-2-6-12(9)29-14/h3,5,7,26H,1-2,4,6H2,(H,25,27) |
InChI Key |
BRBNPKMMJYUUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC=CO3)C#N |
Origin of Product |
United States |
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